![molecular formula C18H22ClN3O6 B6349223 4-(4-Chloro-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-66-1](/img/structure/B6349223.png)
4-(4-Chloro-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
4-(4-Chloro-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22ClN3O6 and its molecular weight is 411.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.1197131 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(4-Chloro-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No: 1326812-66-1) is a synthetic compound characterized by its unique spirocyclic structure, which includes a benzoyl group and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C18H22ClN3O6 with a molecular weight of 411.84 g/mol. The compound features a complex arrangement that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₃O₆ |
Molecular Weight | 411.84 g/mol |
CAS Number | 1326812-66-1 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its spirocyclic structure may allow it to modulate enzyme activity or receptor binding, similar to other compounds with spirocyclic moieties.
Anticancer Activity
Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For instance, studies on related nitrobenzoyl derivatives have demonstrated their ability to interfere with nucleic acid synthesis in murine leukemia cells, leading to significant DNA damage at higher concentrations .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the nitro group is often associated with increased reactivity towards biological targets, potentially leading to the inhibition of key metabolic processes.
Case Studies and Research Findings
- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit the incorporation of precursors into nucleic acids and proteins in cancer cell lines, suggesting that this compound may exhibit comparable effects .
- Structure-Activity Relationship (SAR) : The effectiveness of this compound as an inhibitor is likely influenced by its structural characteristics. SAR studies indicate that specific substitutions at positions on the benzoyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug design .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other spirocyclic compounds:
Compound Name | Biological Activity |
---|---|
8-(4-Chloro-3-nitrobenzoyl)-1-oxa-spiro[4.5]decane | Inhibits nucleic acid synthesis |
7-(Nitrobenzofurazan) derivatives | Induces DNA breakage in cancer cells |
Other spirocyclic compounds | Varies; some show anticancer properties |
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O6/c1-2-7-20-8-5-18(6-9-20)21(15(11-28-18)17(24)25)16(23)12-3-4-13(19)14(10-12)22(26)27/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXOQOEIGDXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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